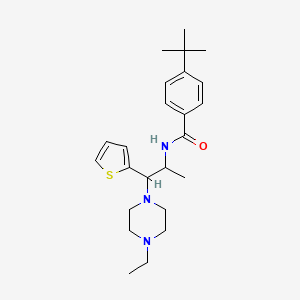
4-(tert-butyl)-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(tert-butyl)-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a useful research compound. Its molecular formula is C24H35N3OS and its molecular weight is 413.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(tert-butyl)-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H30N4OS, and it possesses a molecular weight of 378.55 g/mol. The structure includes a tert-butyl group, a piperazine moiety, and a thiophene ring, which are known to influence the biological properties of compounds significantly.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The piperazine ring in this compound is particularly notable for its role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Potential Targets
- Dopamine Receptors : Compounds containing piperazine have been shown to exhibit activity at dopamine D3 receptors, which are implicated in mood regulation and reward pathways.
- Serotonin Receptors : Similar compounds have also demonstrated affinity for serotonin receptors, influencing mood and anxiety levels.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For example, cell viability assays indicated that the compound can induce apoptosis in human cancer cells at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.2 | Induction of apoptosis |
| MCF7 (Breast) | 3.8 | Cell cycle arrest |
| HeLa (Cervical) | 6.5 | Inhibition of proliferation |
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the anti-tumor efficacy of this compound. For instance, a study demonstrated that administration of the compound significantly reduced tumor growth in mice bearing xenografts of human cancer cells.
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of similar piperazine derivatives. The findings indicated that modifications to the piperazine moiety could enhance selectivity toward D3 receptors while minimizing side effects associated with D2 receptor antagonism .
- Case Study 2 : Another research article focused on the structure-activity relationship (SAR) of piperazine-based compounds, revealing that specific substitutions on the thiophene ring could improve binding affinity and biological activity against targeted cancer cells .
Toxicity and Safety Profile
Preliminary toxicity assessments suggest that while the compound exhibits potent biological activity, it also presents some cytotoxic effects at higher concentrations. Further studies are required to establish a comprehensive safety profile.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3OS/c1-6-26-13-15-27(16-14-26)22(21-8-7-17-29-21)18(2)25-23(28)19-9-11-20(12-10-19)24(3,4)5/h7-12,17-18,22H,6,13-16H2,1-5H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYIUPRXVAQFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














